molecular formula C22H20N2O2S B11604139 5-(3-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11604139
M. Wt: 376.5 g/mol
InChI Key: FAKVZUCEBGELSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-ETHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrazole ring, the benzoxazine ring, and the introduction of the ethoxyphenyl and thienyl groups. Common synthetic methods might include:

    Cyclization reactions: To form the pyrazole and benzoxazine rings.

    Substitution reactions: To introduce the ethoxyphenyl and thienyl groups.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: To speed up the reactions.

    Solvents: To dissolve reactants and control reaction rates.

    Temperature and pressure control: To ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the thienyl group.

    Reduction: Reduction reactions could occur at various functional groups, potentially altering the compound’s properties.

    Substitution: The ethoxyphenyl and thienyl groups might participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane or ethanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of new derivatives:

Biology

    Biological activity: Compounds with similar structures often exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: The compound might serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Material science: The compound could be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
  • 5-(3-ETHOXYPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE

Uniqueness

The unique combination of functional groups and heteroatoms in “5-(3-ETHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” might confer unique chemical properties, such as enhanced stability or reactivity, compared to similar compounds.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

5-(3-ethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H20N2O2S/c1-2-25-16-8-5-7-15(13-16)22-24-19(17-9-3-4-10-20(17)26-22)14-18(23-24)21-11-6-12-27-21/h3-13,19,22H,2,14H2,1H3

InChI Key

FAKVZUCEBGELSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.